molecular formula C24H20N6O3 B1668252 Candesartan CAS No. 139481-59-7

Candesartan

Cat. No. B1668252
M. Wt: 440.5 g/mol
InChI Key: HTQMVQVXFRQIKW-UHFFFAOYSA-N
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Description

Candesartan is an angiotensin II receptor blocker (ARB) used alone or with other medicines to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age . It works by blocking the action of a substance in the body that causes the blood vessels to tighten. As a result, candesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .


Synthesis Analysis

The synthesis and structural characterization of the candesartan key intermediate: methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate has been reported .


Molecular Structure Analysis

Candesartan has a molecular formula of C24H20N6O3 . Its average mass is 440.454 Da and its monoisotopic mass is 440.159698 Da .


Chemical Reactions Analysis

Candesartan is an angiotensin II receptor blocker that lowers blood pressure by antagonizing the renin-angiotensin-aldosterone system (RAAS). It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .


Physical And Chemical Properties Analysis

Candesartan cilexetil is a white to off-white powder with a molecular weight of 610.67. It is practically insoluble in water and sparingly soluble in methanol .

Scientific Research Applications

Enhancing Oral Bioavailability

  • Scientific Field : Pharmaceutics
  • Methods of Application : In this study, CC was encapsulated into Nanostructured Lipid Carriers (NLC) using a hot homogenization-ultrasonication technique to enhance its oral bioavailability .
  • Results : The developed CC-NLC formulation showed a nanometric size (121.6 ± 6.2 nm) with high encapsulation efficiency (96.23 ± 3.14%). The pharmacokinetic results indicated that the oral bioavailability of CC was remarkably improved above 2-fold after encapsulation into nanostructured lipid carriers .

Nanosuspension for Enhanced Antihypertensive Activity

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : The objective of this investigation was to enhance the oral bioavailability of practically insoluble Candesartan cilexetil (CC) by preparing a nanosuspension .
  • Methods of Application : The nanosuspension was prepared by media milling using zirconium oxide beads and converted to solid state by spray drying .
  • Results : The spray dried nanosuspension of CC (SDCN) showed a particle size of 223.5±5.4 nm and zeta potential of −32.2±0.6 mV. The saturation solubility of SDCN was 2805±29.5 μg/ml, showing more than 20 times increase in solubility compared to bulk CC .

Treatment of Hypertrophic Cardiomyopathy

  • Scientific Field : Cardiology
  • Application Summary : In a double-blind, placebo-controlled, randomized study, Candesartan was used to treat non-obstructive hypertrophic cardiomyopathy .
  • Methods of Application : The study did not provide specific details about the methods of application or experimental procedures .
  • Results : Candesartan induced regression of left ventricular hypertrophy, and improved LV function and exercise tolerance with no side effects in patients with non-obstructive hypertrophic cardiomyopathy .

Antihypertensive Drug with a New Mechanism of Action

  • Scientific Field : Pharmacology
  • Application Summary : Candesartan is an antihypertensive drug known to act as an angiotensin-II receptor blocker (ARB). It was discovered and developed by Takeda Pharmaceutical. Compared to earlier antihypertensive drugs, candesartan had a new mechanism of action, fewer side effects, and demonstrated efficacy even at low doses .
  • Methods of Application : The research project started as exploratory research on diuretics .
  • Results : Candesartan has greatly contributed to increased options for treatment of hypertension and to increased quality of life of hypertensive patients .

Anti-Amyloid Drug

  • Scientific Field : Neurology
  • Application Summary : There is emerging evidence for the involvement of the renin angiotensin system (RAS) in Alzheimer’s disease pathogenesis. Antihypertensive medications acting through the RAS, in addition to their blood pressure-lowering effect, could exert their effect on the pathogenesis of Alzheimer’s disease by various mechanisms .
  • Methods of Application : The study did not provide specific details about the methods of application or experimental procedures .
  • Results : Medications acting via RAS could fulfill the criteria of potentially targeting multiple pathological processes in Alzheimer’s disease and could be a good candidate for development .

Treatment of Chronic Heart Failure

  • Scientific Field : Cardiology
  • Application Summary : In a study titled “Effects of candesartan in patients with chronic heart failure and reduced left-ventricular systolic function intolerant to angiotensin-converting-enzyme inhibitors: the CHARM-Alternative trial”, Candesartan was used to treat patients with chronic heart failure .
  • Methods of Application : The study did not provide specific details about the methods of application or experimental procedures .
  • Results : The study did not provide specific details about the results or outcomes obtained .

Anti-Amyloid Drug for Alzheimer’s Disease

  • Scientific Field : Neurology
  • Application Summary : There is emerging evidence for the involvement of the renin angiotensin system (RAS) in Alzheimer’s disease pathogenesis. Antihypertensive medications acting through the RAS, in addition to their blood pressure-lowering effect, could exert their effect on the pathogenesis of Alzheimer’s disease by various mechanisms .
  • Methods of Application : The study did not provide specific details about the methods of application or experimental procedures .
  • Results : Medications acting via RAS could fulfill the criteria of potentially targeting multiple pathological processes in Alzheimer’s disease and could be a good candidate for development .

Anti-Stress and Anti-Anxiety Applications

  • Scientific Field : Psychiatry
  • Application Summary : Candesartan has also demonstrated some possible therapeutic anti-stress and anti-anxiety applications .
  • Methods of Application : The study did not provide specific details about the methods of application or experimental procedures .
  • Results : The study did not provide specific details about the results or outcomes obtained .

Treatment of Non-Obstructive Hypertrophic Cardiomyopathy

  • Scientific Field : Cardiology
  • Application Summary : In a double-blind, placebo-controlled, randomized study, Candesartan was used to treat non-obstructive hypertrophic cardiomyopathy .
  • Methods of Application : The study did not provide specific details about the methods of application or experimental procedures .
  • Results : Candesartan induced regression of left ventricular hypertrophy, and improved LV function and exercise tolerance with no side effects in patients with non-obstructive hypertrophic cardiomyopathy .

Safety And Hazards

Candesartan is generally safe but may cause serious side effects. These include symptoms of hypotension, renal failure, or hyperkalemia . It may also cause injury or death to the unborn baby if taken during the second or third trimester of pregnancy .

Future Directions

Candesartan is currently used to treat high blood pressure (hypertension) in adults and children who are at least 1 year old. It is also used in adults to treat certain types of heart failure and lower the risk of death or needing to be hospitalized for heart damage . Future research may explore other potential uses of Candesartan.

properties

IUPAC Name

2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQMVQVXFRQIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0022725
Record name Candesartan
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Molecular Weight

440.5 g/mol
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Physical Description

Solid
Record name Candesartan
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Solubility

7.71e-03 g/L
Record name Candesartan
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Mechanism of Action

Although these agents /angiotensin II receptor antagonists/ are similar to ACE inhibitors in that they decrease the effects of angiotensin II, rather than decreasing the formation of angiotensin II, drugs antagonize angiotensin II at the type I angiotensin receptor. This allows the drugs to inhibit the vasoconstrictive and aldosterone promoting effects of angiotensin II without interfering with bradykinin degradation, significantly reducing the adverse effects of cough and angioedema seen with ACE inhibitor therapy. ... /Angiotensin II receptor antagonists/, Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium. Candesartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland. Its action is, therefore, independent of the pathways for angiotensin II synthesis. There is also an AT2 receptor found in many tissues, but AT2 is not known to be associated with cardiovascular homeostasis. Candesartan has much greater affinity (>10,000-fold) for the ATI receptor than for the AT2 receptor. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is widely used in the treatment of hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because candesartan does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Candesartan does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and angiotensin II circulating levels do not overcome the effect of candesartan on blood pressure.
Record name CANDESARTAN
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Product Name

Candesartan

Color/Form

Colorless crystals from ethyl acetate + methanol

CAS RN

139481-59-7
Record name Candesartan
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Record name 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
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Melting Point

183-185 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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